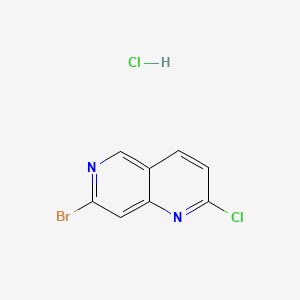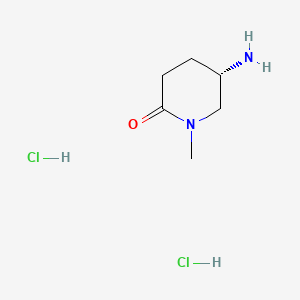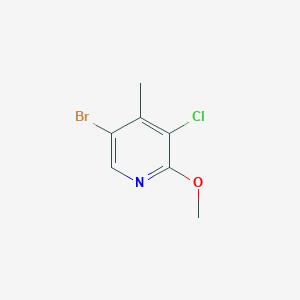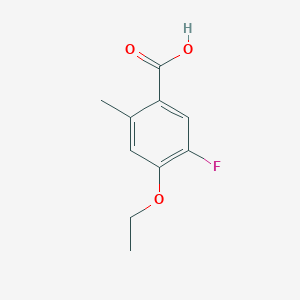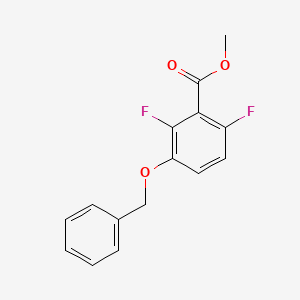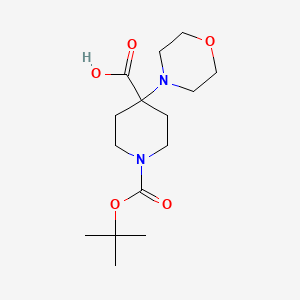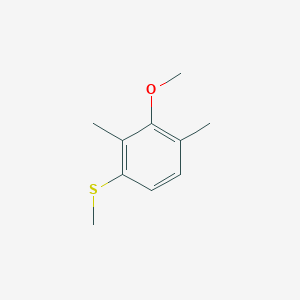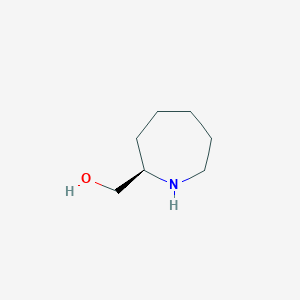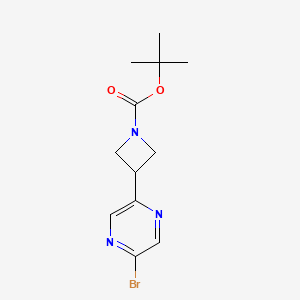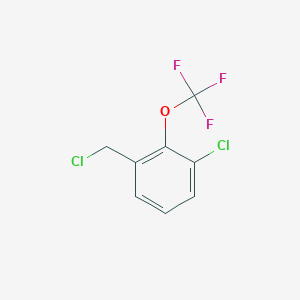
3-Chloro-2-(trifluoromethoxy)benzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(trifluoromethoxy)benzyl chloride is an organic compound that features both chlorine and trifluoromethoxy groups attached to a benzyl chloride framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzyl chloride typically involves the chlorination of 2-(trifluoromethoxy)toluene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl chloride group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is benzyl alcohol.
科学的研究の応用
3-Chloro-2-(trifluoromethoxy)benzyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various substituted benzyl derivatives. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the chlorine atom.
2-(Trifluoromethyl)benzyl chloride: Similar but with the trifluoromethyl group in a different position.
3-Chlorobenzyl chloride: Similar but lacks the trifluoromethoxy group.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
特性
分子式 |
C8H5Cl2F3O |
|---|---|
分子量 |
245.02 g/mol |
IUPAC名 |
1-chloro-3-(chloromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-2-1-3-6(10)7(5)14-8(11,12)13/h1-3H,4H2 |
InChIキー |
KJYQEJMXUCRGNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


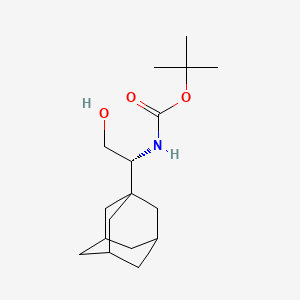
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
